molecular formula C20H19BrFN5O2S B11576300 N-(4-bromo-2-fluorophenyl)-6-(4-ethoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

N-(4-bromo-2-fluorophenyl)-6-(4-ethoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11576300
M. Wt: 492.4 g/mol
InChI Key: CBWXSSYRCPCWML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-BROMO-2-FLUOROPHENYL)-6-(4-ETHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolothiadiazines This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazine ring, and various substituents such as bromo, fluoro, ethoxy, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMO-2-FLUOROPHENYL)-6-(4-ETHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Formation of the Thiadiazine Ring: The triazole intermediate is then reacted with appropriate reagents to form the thiadiazine ring.

    Introduction of Substituents: The bromo, fluoro, ethoxy, and methyl groups are introduced through various substitution reactions, often involving halogenation and alkylation reactions.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMO-2-FLUOROPHENYL)-6-(4-ETHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo and fluoro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced triazolothiadiazine derivatives.

    Substitution: Formation of substituted triazolothiadiazine derivatives with new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, N-(4-BROMO-2-FLUOROPHENYL)-6-(4-ETHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-BROMO-2-FLUOROPHENYL)-6-(4-ETHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-BROMO-2-FLUOROPHENYL)-6-(4-ETHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE stands out due to its unique combination of substituents and its fused triazole-thiadiazine ring system. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H19BrFN5O2S

Molecular Weight

492.4 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-6-(4-ethoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C20H19BrFN5O2S/c1-3-29-14-7-4-12(5-8-14)17-18(30-20-25-24-11(2)27(20)26-17)19(28)23-16-9-6-13(21)10-15(16)22/h4-10,17-18,26H,3H2,1-2H3,(H,23,28)

InChI Key

CBWXSSYRCPCWML-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(SC3=NN=C(N3N2)C)C(=O)NC4=C(C=C(C=C4)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.